

Application Note: NMR Spectroscopic Analysis of 6-(2-Ethoxyphenyl)-6-oxohexanoic acid

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Compound of Interest

Compound Name: 6-(2-Ethoxyphenyl)-6-oxohexanoic acid

Cat. No.: B1325746

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of **6-(2-Ethoxyphenyl)-6-oxohexanoic acid**. It includes predicted NMR data, a comprehensive experimental protocol for data acquisition, and a workflow for the analysis process.

Introduction

6-(2-Ethoxyphenyl)-6-oxohexanoic acid is a keto-acid derivative with potential applications in medicinal chemistry and materials science. Elucidation of its chemical structure is paramount for its characterization and quality control. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of organic compounds. This application note details the predicted ^1H and ^{13}C NMR spectral data for **6-(2-Ethoxyphenyl)-6-oxohexanoic acid** and provides a standardized protocol for its analysis.

Predicted NMR Data

Due to the absence of experimentally acquired NMR spectra for **6-(2-Ethoxyphenyl)-6-oxohexanoic acid** in the public domain, the following ^1H and ^{13}C NMR data are predicted based on the analysis of structurally similar compounds, namely 2'-ethoxyacetophenone and monomethyl adipate. These predictions serve as a guideline for the interpretation of experimental data.

Structure of **6-(2-Ethoxyphenyl)-6-oxohexanoic acid**:

Predicted ^1H NMR Data

Table 1: Predicted ^1H NMR Chemical Shifts for **6-(2-Ethoxyphenyl)-6-oxohexanoic acid**.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.70	dd	1H	Ar-H (ortho to C=O)
~7.45	td	1H	Ar-H (para to OEt)
~7.00	t	1H	Ar-H (meta to C=O)
~6.90	d	1H	Ar-H (ortho to OEt)
~4.10	q	2H	-O-CH ₂ -CH ₃
~2.95	t	2H	-CO-CH ₂ -
~2.35	t	2H	-CH ₂ -COOH
~1.70	m	4H	-CH ₂ -CH ₂ -
~1.40	t	3H	-O-CH ₂ -CH ₃
~11.5	br s	1H	-COOH

Predicted ^{13}C NMR Data

Table 2: Predicted ^{13}C NMR Chemical Shifts for **6-(2-Ethoxyphenyl)-6-oxohexanoic acid**.

Chemical Shift (ppm)	Assignment
~200.0	C=O (keto)
~178.0	C=O (acid)
~158.0	Ar-C (C-OEt)
~133.0	Ar-CH
~130.0	Ar-C (C-CO)
~128.0	Ar-CH
~120.0	Ar-CH
~112.0	Ar-CH
~64.0	-O-CH ₂ -
~38.0	-CO-CH ₂ -
~34.0	-CH ₂ -COOH
~24.5	-CH ₂ -
~24.0	-CH ₂ -
~14.5	-CH ₃

Experimental Protocol

This section outlines a general protocol for the acquisition of ¹H and ¹³C NMR spectra of **6-(2-Ethoxyphenyl)-6-oxohexanoic acid**.

Sample Preparation

- **Solvent Selection:** Choose a suitable deuterated solvent that dissolves the sample and does not have signals that overlap with the analyte signals. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for organic molecules.
- **Sample Weighing:** Accurately weigh approximately 5-10 mg of **6-(2-Ethoxyphenyl)-6-oxohexanoic acid**.

- **Dissolution:** Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
- **Internal Standard:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (0 ppm).
- **Transfer to NMR Tube:** Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.
- **Filtration (Optional):** If the solution is not clear, filter it through a small plug of glass wool in the pipette to remove any particulate matter.

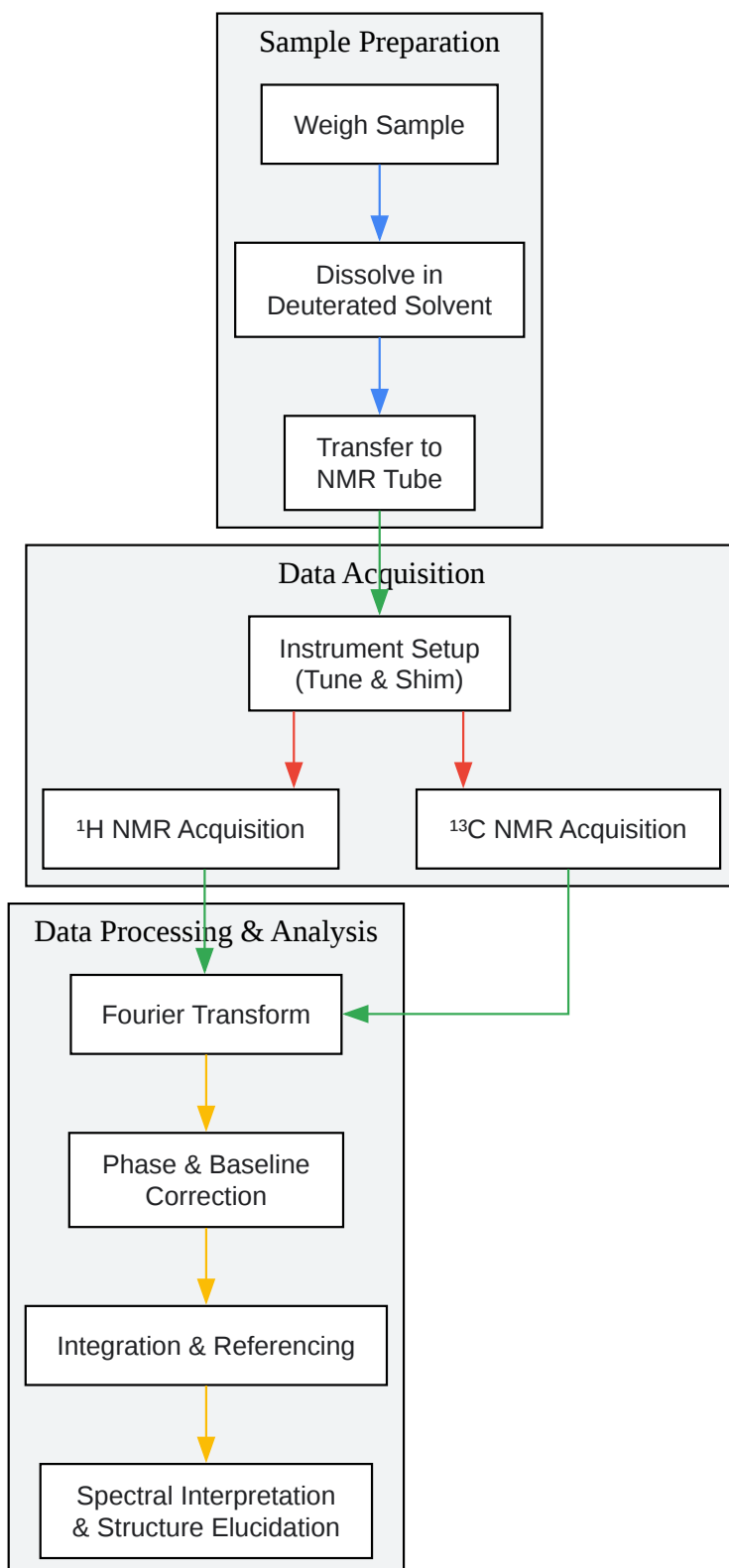
NMR Data Acquisition

- **Instrument Setup:**
 - Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
 - Tune and shim the spectrometer to ensure a homogeneous magnetic field.
- **^1H NMR Acquisition Parameters:**
 - **Pulse Sequence:** A standard single-pulse experiment (e.g., 'zg30').
 - **Spectral Width:** Typically -2 to 12 ppm.
 - **Number of Scans:** 8 to 16 scans, depending on the sample concentration.
 - **Relaxation Delay (d1):** 1-2 seconds.
 - **Acquisition Time (aq):** 2-4 seconds.
- **^{13}C NMR Acquisition Parameters:**
 - **Pulse Sequence:** A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
 - **Spectral Width:** Typically 0 to 220 ppm.
 - **Number of Scans:** 1024 or more scans, as ^{13}C has a low natural abundance.

- Relaxation Delay (d1): 2 seconds.
- Acquisition Time (aq): 1-2 seconds.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum.
 - Perform baseline correction.
 - Integrate the signals in the ^1H NMR spectrum.
 - Reference the spectra to the internal standard (TMS at 0 ppm).

Workflow Diagram

The following diagram illustrates the general workflow for the NMR spectroscopic analysis of **6-(2-Ethoxyphenyl)-6-oxohexanoic acid**.



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